3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
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Description
3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Biological Activity
The compound 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione , often referred to as a thiazolidinone derivative, exhibits significant biological activity that warrants detailed exploration. This article will summarize the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C17H18N2O4S with a molecular weight of approximately 358.45 g/mol. The structure includes several functional groups that contribute to its biological activity:
Functional Group | Description |
---|---|
Thiazolidine Ring | A five-membered ring providing unique reactivity |
Ethoxy Group | Enhances solubility and biological interactions |
Carbonyl Groups | Potential sites for enzyme interactions |
Azabicyclohexane Structure | Contributes to the compound's three-dimensional shape |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The reaction begins with the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide.
- Cyclization : This intermediate undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring.
- Final Modifications : Further reactions may include esterification or substitution to yield the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Receptor Modulation : The compound may interact with nuclear receptors involved in glucose metabolism, potentially influencing insulin sensitivity .
- Antioxidant Activity : Some studies suggest that derivatives of thiazolidinones exhibit antioxidant properties, reducing oxidative stress in cells .
Antidiabetic Effects
Research indicates that thiazolidinones can improve insulin sensitivity and lower blood glucose levels through their action on PPAR-gamma (Peroxisome Proliferator-Activated Receptor gamma). This mechanism is particularly relevant for the management of type 2 diabetes mellitus.
Anti-inflammatory Properties
Thiazolidinone derivatives have been shown to possess anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting inflammatory mediators . This suggests potential applications in treating chronic inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The exact pathways remain under investigation but may involve modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
Properties
IUPAC Name |
3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-23-10-5-3-9(4-6-10)7-13-16(22)19(17(24)25-13)18-14(20)11-8-12(11)15(18)21/h3-7,11-12H,2,8H2,1H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWRDOPZQJCKF-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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